molecular formula C23H19N B3743962 4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

Cat. No. B3743962
M. Wt: 309.4 g/mol
InChI Key: QHBYJOSPRFNFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline derivatives, such as the one you mentioned, are widely used due to their high pharmacological activity, which depends on their chemical structure . They are often used in the synthesis of new drugs and are a promising direction among chemists, pharmacists, and drug developers .


Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied field. There are many methods for preparing these compounds, including the use of microwave, clay or other catalysts, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is typically characterized by a benzene ring fused with a pyridine moiety . The specific structure of “4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline” would include additional functional groups and rings attached to this basic structure.


Chemical Reactions Analysis

Quinoline derivatives are known to participate in a variety of chemical reactions. For example, they have been studied in a model reaction of radical-chain oxidation of 1,4-dioxane by oxygen of air .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary depending on their specific structure and the biological system they interact with. Some quinoline derivatives have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase .

Future Directions

The future of research on quinoline derivatives is promising. The synthesis of new quinoline derivatives continues to be a promising direction among chemists, pharmacists, and drug developers . These compounds have a high potential for biological activity and are used as medicinal drugs .

properties

IUPAC Name

12-(4-methylphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N/c1-15-9-11-17(12-10-15)23-20-8-4-7-19(20)22-18-6-3-2-5-16(18)13-14-21(22)24-23/h2-3,5-6,9-14H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBYJOSPRFNFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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